6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-methoxybenzoate
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Overview
Description
6-(3,4-Dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-methoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohepta[c]furan ring system and multiple methoxy groups. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
The synthesis of 6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-methoxybenzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohepta[c]furan ring: This step involves the cyclization of a suitable precursor, often through a Povarov cycloaddition reaction, followed by N-furoylation processes.
Introduction of methoxy groups: The methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide under basic conditions.
Chemical Reactions Analysis
6-(3,4-Dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Scientific Research Applications
6-(3,4-Dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-methoxybenzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and cyclohepta[c]furan ring system allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of inflammatory responses .
Comparison with Similar Compounds
6-(3,4-Dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-methoxybenzoate can be compared with other similar compounds, such as:
(1S,3aR,4S,6aR)-1-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan: This compound has a similar furan ring system and methoxy groups but differs in its overall structure and functional groups.
N-(2,4-Diaryltetrahydroquinolin-1-yl) furan-2-carboxamide: This compound shares the furan ring system but has different substituents and functional groups, leading to different chemical and biological properties.
Properties
Molecular Formula |
C27H24O7 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
[6-(3,4-dimethoxyphenyl)-1,3-dimethyl-8-oxocyclohepta[c]furan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C27H24O7/c1-15-25-21(28)12-19(18-8-11-22(31-4)23(13-18)32-5)14-24(26(25)16(2)33-15)34-27(29)17-6-9-20(30-3)10-7-17/h6-14H,1-5H3 |
InChI Key |
CARQHBUKBGRQDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC(=C(C=C3)OC)OC)OC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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